2-(4-Fluorophenyl)oxazole
Overview
Description
2-(4-Fluorophenyl)oxazole is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are aromatic compounds containing a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms. The presence of the fluorophenyl group suggests that this compound may exhibit unique physical and chemical properties, potentially making it of interest in various fields such as medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of fluorinated oxazole derivatives can be complex, involving multiple steps and the use of specific catalysts or reagents. For instance, the synthesis of fluorinated benzothiazoles, which are structurally related to oxazoles, has been achieved through modifications to the Jacobsen cyclization process, allowing the production of pure target compounds . Similarly, the synthesis of 2,4-disubstituted oxazoles has been accomplished using a gold-catalyzed oxidation strategy, where bidentate ligands were found to temper the reactivity of the gold carbene intermediates . These methods highlight the importance of catalyst choice and reaction conditions in the synthesis of fluorinated heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related fluorinated heterocyclic compounds has been studied using various techniques. For example, the structure of 2-fluoro-3,5-di-tert-butyl-1,3,2-oxazaphospholene was determined using electron diffraction and ab initio calculations, revealing a P-envelope conformation with a notably long P-F bond . This suggests that the molecular structure of 2-(4-Fluorophenyl)oxazole could also exhibit interesting conformational characteristics due to the presence of the fluorine atom.
Chemical Reactions Analysis
Fluorinated heterocycles like oxazoles can participate in various chemical reactions, often influenced by the presence of the fluorine atom. For instance, the reactivity of a germanium analogue of an agricultural fungicide containing a fluorophenyl group was compared to its silicon counterpart, showing comparable fungicidal properties . This indicates that the introduction of fluorine into heterocyclic compounds can affect their reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated heterocycles can be quite distinct. The presence of fluorine can influence the acidity, reactivity, and overall stability of these compounds. For example, a benzoxazole derivative was found to be sensitive to pH changes and selectively responsive to metal cations due to the high acidity of the fluorophenol moiety . Additionally, the introduction of fluorophenyl groups into triazole structures has been shown to lead to new compounds with unique properties . These findings suggest that 2-(4-Fluorophenyl)oxazole may also possess distinct physical and chemical properties that could be explored for various applications.
Scientific Research Applications
Fluorescent Probes and Sensing
2-(4-Fluorophenyl)oxazole and its derivatives are primarily utilized in the development of fluorescent probes for sensing various biological and chemical entities. For instance, derivatives like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been applied to fluorescent probes for sensing pH changes and metal cations like magnesium and zinc. Their high sensitivity and selectivity in metal cations detection are attributed to the high acidity of the fluorophenol moiety, enabling them to exhibit large fluorescence enhancement under specific conditions (Tanaka et al., 2001).
Antimicrobial and Antifungal Activities
Compounds containing the 2-(4-Fluorophenyl)oxazole structure have demonstrated antimicrobial and antifungal activities. Research into fluorophenyl-containing 1,2,4-triazoles, which can be related structurally to 2-(4-Fluorophenyl)oxazole, has shown substantial activity against bacteria like Staphylococcus aureus and fungi such as Candida albicans, indicating their potential use in creating new antimicrobial and antifungal agents (Бігдан, 2021).
Antiproliferative Properties
Derivatives of 2-(4-Fluorophenyl)oxazole have been synthesized and shown to possess antiproliferative activity. Novel trisubstituted oxazole derivatives containing the 2-(4-Fluorophenyl)oxazole motif were synthesized and demonstrated significant antiproliferative activity in vitro, comparable to positive controls like 5-fluorouracil, indicating their potential application in cancer treatment (Liu et al., 2009).
Antiprotozoal Activity
Some derivatives of 2-(4-Fluorophenyl)oxazole have been prepared and evaluated for their antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This research suggests the potential use of 2-(4-Fluorophenyl)oxazole derivatives in treating protozoal infections (Carballo et al., 2017).
Future Directions
Oxazole derivatives, including 2-(4-Fluorophenyl)oxazole, have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . They are being studied for their potential therapeutic applications, and it is expected that more research will be conducted on these compounds in the future .
properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWONCNRYPUJLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610286 | |
Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)oxazole | |
CAS RN |
885268-39-3 | |
Record name | 2-(4-Fluorophenyl)-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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